5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula C15H20BrNO3Si. It features a pyridine ring substituted with a bromine atom and a trimethylsilyl ethynyl group, along with a tert-butyl carbonate moiety. The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C
.
This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine and trimethylsilyl groups, which can participate in various
These reactions highlight its utility in synthetic organic chemistry, particularly in constructing complex drug molecules.
While specific biological activity data for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is limited, compounds containing similar structural motifs have been studied for their pharmacological properties. For instance:
Several synthesis methods can be employed to prepare 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate:
These methods underscore the versatility of this compound's synthesis in laboratory settings.
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate has several potential applications:
Interaction studies involving 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate focus primarily on its reactivity with other chemical species. Key interactions include:
These interactions are crucial for understanding its role in synthetic methodologies.
Several compounds share structural similarities with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-Chloro-2-(trimethylsilyl)ethynylpyridine | Chlorine instead of Bromine | Potentially different reactivity patterns due to chlorine's lower leaving group ability |
4-Bromo-2-(trimethylsilyl)ethynylpyridine | Different position of Bromine | Variation in electronic properties affecting reactivity |
5-Iodo-2-(trimethylsilyl)ethynylpyridine | Iodine instead of Bromine | Enhanced reactivity due to iodine's larger size and lower bond strength |
The uniqueness of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate lies in its specific combination of functional groups and their positioning, which influences its chemical behavior and potential applications in synthetic chemistry and material science .
The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate represents a sophisticated application of modern cross-coupling methodology, particularly emphasizing the strategic implementation of Sonogashira coupling reactions [1] [2]. This compound, with molecular formula C₁₅H₂₀BrNO₃Si and molecular weight 370.31 g/mol, serves as an exemplary case study for multi-step synthetic approaches involving halogenated pyridine substrates [3] [4].
The Sonogashira coupling reaction constitutes the cornerstone methodology for introducing ethynyl functionalities into bromopyridine scaffolds [5] [6]. The mechanism proceeds through a well-established palladium-copper catalytic cycle, where the palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with the copper-activated terminal alkyne, and subsequent reductive elimination to form the carbon-carbon bond [2] [7]. Recent mechanistic investigations have revealed that copper-free Sonogashira protocols operate through alternative tandem palladium-palladium cycles, providing enhanced substrate tolerance and operational simplicity [7].
Optimization studies have demonstrated that iodopyridines exhibit superior reactivity compared to their brominated counterparts in Sonogashira couplings, typically providing yields of 85-95% under standard conditions (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, excess triethylamine, dimethylformamide, 65°C) [9]. However, bromopyridines remain synthetically viable substrates, particularly when employing enhanced catalyst systems or elevated reaction temperatures [8] [11].
Recent advances in continuous flow chemistry have revolutionized multi-step synthesis optimization by enabling precise control over reaction parameters and facilitating real-time monitoring [12] [13]. Automated optimization platforms utilizing Bayesian algorithms have demonstrated remarkable efficiency in identifying optimal conditions for multi-step sequences, often reducing the required number of experiments by 50-70% compared to traditional one-step-at-a-time approaches [14].
The application of telescoped optimization strategies, where multiple synthetic steps are optimized simultaneously rather than independently, has proven particularly valuable for complex multi-step sequences [12] [14]. These approaches recognize the inherent interdependencies between sequential transformations and can identify global optima that might be missed by conventional optimization methods.
Trimethylsilyl protecting groups occupy a fundamental position in alkyne chemistry, serving dual roles as both protective and activating functionalities [15] [16]. The trimethylsilyl group exhibits unique electronic and steric properties that render terminal alkynes more nucleophilic while simultaneously protecting the acidic hydrogen from unwanted side reactions [17] [18].
The stability hierarchy of silyl protecting groups follows the established order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) under acidic conditions, with corresponding base stability trends [19]. Trimethylsilyl groups, representing the least sterically hindered option, provide excellent balance between stability and ease of removal, making them ideal for synthetic sequences requiring selective deprotection [15] [16].
Mechanistic studies reveal that trimethylsilyl-protected alkynes undergo facile deprotection through multiple pathways [20] [16]. The most commonly employed methods include potassium carbonate in methanol for mild conditions, or tetrabutylammonium fluoride in tetrahydrofuran for more robust deprotection requirements [15]. Silver-catalyzed deprotection protocols have emerged as highly chemoselective alternatives, particularly valuable in the presence of other silyl functionalities [20].
The electronic effects of trimethylsilyl substitution significantly influence the reactivity profile of the alkyne functionality [16]. The silicon-carbon bond polarization creates enhanced nucleophilicity at the alkyne terminus, facilitating subsequent transformations such as metalation reactions or nucleophilic additions. This electronic activation proves particularly beneficial in challenging coupling reactions where substrate reactivity becomes rate-limiting.
Selective deprotection strategies have been developed to exploit the differential stability of various silyl protecting groups [15] [16]. For instance, trimethylsilyl groups can be selectively removed in the presence of triisopropylsilyl functionalities using potassium carbonate in tetrahydrofuran-methanol mixtures, enabling orthogonal protection schemes in complex synthetic sequences.
Recent developments in photolabile protecting group strategies have introduced novel approaches to terminal alkyne protection [21]. These methods employ nitrobenzyl-based protecting groups that can be removed under mild photochemical conditions, providing temporal control over deprotection timing in multi-step synthesis campaigns.
The choice of silyl protecting group profoundly impacts the efficiency of subsequent Sonogashira coupling reactions [22]. Trimethylsilyl-protected alkynes generally exhibit enhanced reactivity compared to more sterically hindered alternatives, though this advantage must be balanced against their reduced stability under certain reaction conditions.
The tert-butoxycarbonyl protecting group represents one of the most widely utilized methodologies for amine and alcohol protection in organic synthesis [23] [24]. In the context of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate, the Boc functionality serves to protect the phenolic hydroxyl group, enabling subsequent transformations without interference from nucleophilic side reactions.
The installation of Boc protecting groups typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions [24] [25]. The mechanism involves nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of Boc₂O, facilitated by base-mediated deprotonation. Common base systems include triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine, with reaction times generally ranging from 1-6 hours at room temperature [26] [25].
The stability profile of Boc-protected alcohols differs significantly from their amino counterparts [27] [24]. While Boc-protected amines readily undergo deprotection under acidic conditions due to nitrogen protonation and subsequent carbocation formation, Boc-protected alcohols exhibit enhanced stability owing to the reduced basicity of oxygen compared to nitrogen [23] [28].
Deprotection mechanisms for tert-butoxycarbonyl groups proceed through well-characterized pathways involving protonation of the carbonyl oxygen, followed by tert-butyl cation formation and subsequent decarboxylation [23] [25]. The driving force for this transformation stems from the exceptional stability of the tertiary carbocation intermediate and the entropic favorability of carbon dioxide elimination.
Alternative deprotection protocols have been developed to address limitations associated with traditional acidic conditions [27] [29]. Oxalyl chloride-mediated deprotection provides a mild alternative, proceeding through electrophilic activation of the carbonyl functionality [27]. Thermal deprotection methods utilizing continuous flow technology enable catalyst-free removal under controlled conditions [29].
The development of triarylamminium radical cation systems has introduced novel approaches to tert-butyl group removal [28]. These methods employ magic blue (tris-4-bromophenylamminium radical cation) in combination with hydrosilanes to achieve deprotection under neutral conditions, avoiding the harsh acidic conditions typically required.
Base-labile protecting group strategies utilizing 4-nitrophenyl carbonates provide orthogonal alternatives to traditional Boc methodology [30]. These systems undergo facile hydrolysis under basic conditions, yielding 4-nitrophenol as a chromogenic leaving group that enables spectroscopic monitoring of deprotection progress.
Recent advances in protecting group stability assessment have introduced high-throughput screening methodologies for rapid evaluation of stability profiles [31]. These robustness screens enable simultaneous assessment of multiple protecting groups under identical reaction conditions, facilitating informed selection for specific synthetic applications.
The integration of protecting group strategies with modern synthetic methodologies requires careful consideration of compatibility with cross-coupling conditions [32]. Boc-protected alcohols generally exhibit excellent stability under standard Sonogashira coupling conditions, though elevated temperatures or extended reaction times may necessitate alternative protecting group selections.
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate, revealing characteristic chemical shifts and coupling patterns that reflect the unique electronic environment of each molecular component [1] [2].
The proton nuclear magnetic resonance spectrum of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate displays distinctive resonances corresponding to the various hydrogen environments within the molecule. The pyridine ring protons appear in the aromatic region, with H-6 resonating as a doublet between 8.2-8.6 ppm and H-4 appearing as a doublet between 7.6-7.8 ppm [3] [4]. These chemical shifts reflect the electron-withdrawing effects of both the bromine substituent and the carbonate ester functionality.
The tert-butyl carbonate moiety contributes a characteristic singlet between 1.3-1.5 ppm, corresponding to the nine equivalent methyl protons of the tert-butyl group [5] [6]. This signal represents one of the most intense peaks in the spectrum due to the high proton count and rapid rotation of the methyl groups. The trimethylsilyl group produces a sharp singlet between 0.2-0.3 ppm, appearing significantly upfield due to the shielding effect of the silicon atom [7] [8].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonate carbonyl carbon appears between 150-160 ppm, characteristic of ester carbonyls [9] [10]. The pyridine aromatic carbons resonate between 120-130 ppm, with specific chemical shifts influenced by the bromine substituent and ethynyl group attachment [11] [12].
The quaternary tert-butyl carbon of the carbonate group appears between 80-90 ppm, while the associated methyl carbons resonate between 27-28 ppm [5] [6]. The trimethylsilyl carbons produce signals between 4-6 ppm, which falls within the typical range for silicon-bound methyl carbons [7] [13]. The alkynyl carbons appear between -1 to 0 ppm, reflecting the unique electronic environment of the triple bond system [14].
Mass spectrometry of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate reveals characteristic fragmentation pathways that provide structural confirmation and enable compound identification through distinctive ion patterns [15] [16].
The molecular ion appears at m/z 370 with relatively low intensity (10-25%), typical of compounds containing labile functional groups such as carbonate esters [17] [18]. The bromine isotope pattern is clearly evident, with the M+2 peak showing approximately equal intensity to the molecular ion peak, confirming the presence of a single bromine atom [15] [19].
Primary fragmentation occurs through several competing pathways. Loss of the tert-butyl radical produces an ion at m/z 313 with moderate intensity (30-50%) [5]. More significant fragmentation involves loss of the entire tert-butoxycarbonyl group, yielding an ion at m/z 255 with high intensity (40-60%), representing one of the base peaks in the spectrum [17].
Secondary fragmentation patterns provide additional structural information. Loss of the bromine radical from the molecular ion produces an ion at m/z 291 with moderate intensity (15-35%) [15] [16]. The trimethylsilyl group is also readily lost, producing an ion at m/z 281 with significant intensity (20-40%) [8].
The pyridine base peak region (m/z 78-80) shows very high intensity (80-100%), resulting from extensive fragmentation that ultimately produces the basic pyridine core structure [20] [21]. Carbonate ester cleavage produces characteristic ions around m/z 226 with moderate intensity (25-45%), reflecting the stability of the remaining molecular framework after ester bond breakage [17].
Infrared and ultraviolet-visible spectroscopy provide complementary information about the functional groups and electronic transitions within 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate [22] [23].
The infrared spectrum exhibits characteristic absorption bands that identify the major functional groups present in the molecule. The carbonate ester carbonyl produces a strong absorption between 1740-1760 cm⁻¹, appearing at higher frequency than typical ester carbonyls due to the electron-withdrawing nature of the carbonate group [24] [23].
The carbonate group displays additional characteristic bands, including the asymmetric O-C-O stretch between 1250-1280 cm⁻¹ and the O-C-C stretch between 1000-1060 cm⁻¹, both appearing with strong to medium-strong intensity [24]. These bands follow the Rule of Three pattern typical of carbonate esters, with three intense peaks around 1700, 1200, and 1000 cm⁻¹.
Aliphatic C-H stretching vibrations appear between 2950-3000 cm⁻¹ with medium intensity, corresponding to the methyl groups of both the tert-butyl and trimethylsilyl substituents [22]. The alkynyl C≡C stretch produces a medium-intensity band between 2100-2200 cm⁻¹, confirming the presence of the ethynyl linkage [14]. The silicon-carbon stretch appears between 840-860 cm⁻¹ with medium intensity, characteristic of trimethylsilyl groups [22] [8].
The ultraviolet-visible absorption spectrum reveals electronic transitions characteristic of the pyridine chromophore and extended conjugation system. The pyridine ring exhibits an n→π* transition between 250-280 nm with weak to medium intensity, typical of nitrogen-containing heterocycles [25] [23].
Extended conjugation involving the ethynyl group and pyridine ring produces π→π* transitions between 300-350 nm with medium intensity [25] [26]. These transitions are bathochromically shifted compared to simple pyridine due to the extended conjugation system. Strong π→π* transitions characteristic of aromatic systems appear between 220-240 nm, representing the primary electronic absorption of the pyridine core [25] [27].